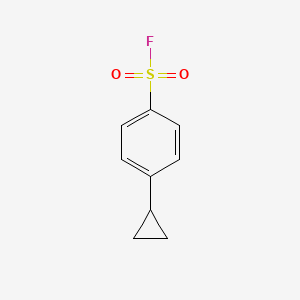

4-Cyclopropylbenzene-1-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FO2S |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

4-cyclopropylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C9H9FO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 |

InChI Key |

BQVZISKHMJALSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)S(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopropylbenzene 1 Sulfonyl Fluoride and Analogous Arylsulfonyl Fluorides

Classical and Stoichiometric Approaches to Arylsulfonyl Fluorides

Traditional methods for synthesizing arylsulfonyl fluorides often rely on the conversion of pre-existing sulfur-containing functional groups, such as sulfonic acids or sulfonyl chlorides, using stoichiometric amounts of fluorinating agents.

The use of sulfonic acids and their salts as starting materials is an underexplored but valuable approach to synthesizing sulfonyl fluorides. nih.gov This strategy is advantageous as it starts from stable and readily available S(VI) compounds. nih.govrsc.org

One common strategy involves a two-step, one-pot process where the sulfonic acid is first converted into an intermediate sulfonyl chloride, which is then subjected to a halogen exchange reaction. nih.gov For instance, a method developed by Qin and Sun utilizes cyanuric chloride to generate the sulfonyl chloride in situ, which is then treated with potassium bifluoride (KHF₂) to yield the desired arylsulfonyl fluoride (B91410). mdpi.comnih.gov This process can be catalyzed by tetrabutylammonium bromide (TBAB) or tetramethylammonium chloride (TMAC). mdpi.comnih.gov

Direct conversion of sulfonic acids to sulfonyl fluorides via deoxyfluorination offers a more streamlined approach. nih.gov Recent advancements have demonstrated the use of reagents like thionyl fluoride (SOF₂) and Xtalfluor-E® for this transformation. nih.govrsc.org The thionyl fluoride method is highly effective for converting sulfonic acid sodium salts to sulfonyl fluorides, often achieving high yields in a short reaction time. rsc.orgrsc.org The reaction's success is attributed to a novel DMF-activated intermediate. rsc.org Alternatively, Xtalfluor-E®, a bench-stable solid reagent, allows for the conversion of both aryl and alkyl sulfonic acids under milder conditions. rsc.orgresearchgate.net

Table 1: Deoxyfluorination of Arylsulfonic Acids and Salts

| Reagent | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Thionyl fluoride | Aromatic/Aliphatic Sulfonic Acid Sodium Salts | 90–99% | 1 hour |

Data sourced from multiple studies on deoxyfluorination reactions. rsc.orgrsc.org

Other starting materials for arylsulfonyl fluoride synthesis include sulfonamides, thiols, disulfides, and Grignard reagents. mdpi.com For example, heteroaromatic thiols can be oxidized to the corresponding sulfonyl chlorides, which are then converted to sulfonyl fluorides using KHF₂. mdpi.com

The most established and widely used method for preparing arylsulfonyl fluorides is the halogen exchange reaction of the corresponding arylsulfonyl chlorides. mdpi.comnih.gov This approach benefits from the commercial availability and straightforward preparation of a wide variety of arylsulfonyl chlorides.

The conversion is typically achieved by treating the sulfonyl chloride with a fluoride source. Common reagents include aqueous solutions of potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.gov To improve the efficiency of this substitution, phase-transfer catalysts are often employed. A well-known system utilizes potassium fluoride in combination with 18-crown-6 ether in acetonitrile, which facilitates the reaction at room temperature to give excellent yields. mdpi.com This method effectively overcomes the low reactivity of sulfonyl chlorides towards nucleophilic substitution. nih.gov

The reaction conditions for this halogen exchange can be adapted to various substrates. For example, Sharpless and co-workers have utilized a biphasic mixture with a saturated aqueous solution of KHF in acetonitrile for the synthesis of sulfonyl fluoride derivatives from sulfonyl chlorides. mdpi.com

Catalytic Strategies for C-SO₂F Bond Formation

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer advantages in terms of efficiency, substrate scope, and functional group tolerance. The formation of the C-SO₂F bond is no exception, with several transition metal-catalyzed strategies being developed.

Palladium and copper are two of the most versatile metals used to catalyze the formation of arylsulfonyl fluorides from various aromatic precursors.

Palladium catalysis has enabled the synthesis of arylsulfonyl fluorides from readily available aryl halides. A notable one-pot procedure developed by the Willis group involves the palladium-catalyzed sulfonylation of aryl bromides. nih.govresearchgate.net In this process, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serves as the sulfur dioxide (SO₂) source to form an intermediate aryl sulfinate. nih.govresearchgate.net This intermediate is then treated in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to generate the final arylsulfonyl fluoride. nih.govresearchgate.net This method represents the first general approach for the sulfonylation of aryl bromides and is valued for its excellent functional group tolerance. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Arylsulfonyl Fluorides from Aryl Bromides

| Catalyst | SO₂ Source | Fluorine Source | Starting Material | Key Features |

|---|

This table summarizes a general method for the palladium-catalyzed synthesis of sulfonyl fluorides. nih.govresearchgate.net

More recent developments have expanded the scope of palladium-catalyzed fluorosulfonylation to include aryl thianthrenium salts as starting materials. rsc.org This method also utilizes Na₂S₂O₄ as a convenient sulfonyl source and NFSI as the fluorine source under mild reductive conditions. rsc.org A key advantage of this protocol is the ability to perform a one-pot synthesis directly from arenes without the need to isolate the intermediate aryl thianthrenium salts. rsc.org The practicality of this approach has been demonstrated through gram-scale synthesis and derivatization reactions, consistently providing excellent yields. rsc.org

Copper catalysis offers a complementary and often more economical approach to the synthesis of arylsulfonyl fluorides. A general and practical copper-catalyzed fluorosulfonylation has been reported for a wide range of abundant arenediazonium salts. acs.org This reaction uses the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) as a convenient source of sulfur dioxide and potassium bifluoride (KHF₂) as an ideal fluorine source. acs.org Notably, this transformation proceeds smoothly without the need for an additional oxidant. acs.org

An interesting aspect of this copper-catalyzed reaction is that the electronic properties of the arene ring in the starting arenediazonium salt significantly influence the reaction's mechanistic pathway. acs.org This suggests a nuanced interplay between the substrate and the catalyst that governs the efficiency of the C-SO₂F bond formation. While visible light-assisted, copper-catalyzed sulfonylation of aryl halides has been reported to form organosulfones, the direct fluorosulfonylation from aryl halides using copper catalysis is a distinct and important transformation. nih.gov

Transition Metal-Catalyzed Syntheses

Bismuth-Catalyzed Approaches

Recent advancements have demonstrated the efficacy of organobismuth(III) complexes as catalysts for the synthesis of arylsulfonyl fluorides from aryl boronic acids in a redox-neutral process. nih.govorganic-chemistry.orgnih.gov This methodology offers a sustainable alternative to traditional palladium- and copper-catalyzed reactions. organic-chemistry.org The catalytic cycle is believed to involve the transmetalation of the aryl group from the boronic acid to the bismuth center, followed by the insertion of sulfur dioxide (SO₂) into the Bi-C bond to form a bismuth sulfinate intermediate. nih.govorganic-chemistry.org Subsequent oxidation of this intermediate with an electrophilic fluorinating agent, such as Selectfluor®, yields the desired arylsulfonyl fluoride. nih.gov

A key advantage of this approach is its broad substrate scope, accommodating a wide range of functional groups on the aryl boronic acid, including both electron-donating and electron-withdrawing substituents, as well as sterically hindered substrates. nih.gov While a specific example for the synthesis of 4-cyclopropylbenzene-1-sulfonyl fluoride is not explicitly detailed in the reviewed literature, the established tolerance of the reaction for diverse functionalities suggests its applicability for the synthesis of this compound from 4-cyclopropylphenylboronic acid.

Table 1: Representative Examples of Bismuth-Catalyzed Synthesis of Arylsulfonyl Fluorides

| Entry | Aryl Boronic Acid | Catalyst | Oxidant | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Organobismuth(III) complex | Selectfluor® | CHCl₃:CH₃CN | 95 |

| 2 | 4-Methylphenylboronic acid | Organobismuth(III) complex | Selectfluor® | CHCl₃:CH₃CN | 92 |

| 3 | 4-Methoxyphenylboronic acid | Organobismuth(III) complex | Selectfluor® | CHCl₃:CH₃CN | 88 |

| 4 | 4-Chlorophenylboronic acid | Organobismuth(III) complex | Selectfluor® | CHCl₃:CH₃CN | 85 |

Organocatalytic and Metal-Free Protocols

The development of metal-free synthetic methods is a significant goal in modern organic chemistry to avoid residual metal contamination in the final products. Organocatalytic and metal-free protocols for the synthesis of arylsulfonyl fluorides have emerged, often utilizing photoredox catalysis. chemrxiv.org

One such approach involves the use of an organic photosensitizer to catalyze the reaction between an aryl diazonium salt, a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and a fluoride source such as potassium bifluoride (KHF₂). d-nb.info This method proceeds under mild conditions, typically at room temperature with visible light irradiation. The reaction is initiated by the photocatalyst, which, upon excitation by light, promotes the formation of an aryl radical from the diazonium salt. This radical then reacts with the SO₂ source, and subsequent fluorination yields the arylsulfonyl fluoride.

The electronic properties of the substituents on the aryl diazonium salt can influence the reaction yields. chemrxiv.org This methodology is presented as a general and practical approach for the synthesis of a wide variety of arenesulfonyl fluorides. d-nb.info

Table 2: Organocatalytic Synthesis of Arylsulfonyl Fluorides from Aryl Diazonium Salts

| Entry | Aryl Diazonium Salt | Photocatalyst | SO₂ Source | Fluoride Source | Yield (%) |

| 1 | 4-Methoxybenzenediazonium tetrafluoroborate | Eosin Y | DABSO | KHF₂ | 78 |

| 2 | 4-Methylbenzenediazonium tetrafluoroborate | Eosin Y | DABSO | KHF₂ | 75 |

| 3 | 4-Chlorobenzenediazonium tetrafluoroborate | Eosin Y | DABSO | KHF₂ | 72 |

| 4 | Naphthalen-2-yldiazonium tetrafluoroborate | Eosin Y | DABSO | KHF₂ | 68 |

Radical-Mediated Synthetic Pathways

Radical-mediated reactions offer a powerful and versatile platform for the synthesis of arylsulfonyl fluorides. These methods often involve the generation of an aryl radical from a suitable precursor, which then participates in a cascade reaction to form the final product.

Visible-light photoredox catalysis has become a prominent tool for the generation of radicals under mild conditions. nih.gov In the context of arylsulfonyl fluoride synthesis, this approach can be applied to a variety of starting materials, including diaryliodonium salts and aryl diazonium salts. chemrxiv.org

For instance, the organophotocatalytic fluorosulfonylation of diaryliodonium salts utilizes an organic photocatalyst to generate an aryl radical. chemrxiv.org This radical is then trapped by a sulfur dioxide source, such as DABSO, to form an arylsulfonyl radical. Subsequent fluorination with a fluoride source like potassium bifluoride (KHF₂) furnishes the desired arylsulfonyl fluoride. chemrxiv.org This method is characterized by its mild reaction conditions and broad functional group tolerance. chemrxiv.org

Another photoredox-catalyzed approach involves the three-component assembly of arylsulfonyl fluorides from dibenzothiophenium (DBT) salts, a sulfur dioxide source, and a fluoride source. researchgate.net This metal-free method proceeds via an aryl sulfonyl ammonium salt intermediate and is suitable for late-stage drug fluorosulfonylation. researchgate.net

The direct involvement of the fluorosulfonyl radical (•SO₂F) in the synthesis of sulfonyl fluorides is another important radical-mediated pathway. The generation of this radical can be achieved from various precursors. For example, the photoredox-catalyzed reaction of olefins with 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, which are bench-stable, redox-active solids, can generate fluorosulfonyl radicals. nih.gov

The reactivity of the fluorosulfonyl radical allows for the difunctionalization of unactivated alkenes. nih.gov In these reactions, the fluorosulfonyl radical adds to the double bond, generating a new carbon-centered radical, which can then be trapped by another species. This approach has been utilized in the aminofluorosulfonylation of olefins, where an amidyl radical, an alkyl radical, and a sulfonyl radical are involved in the transformation. nih.gov

Electrochemical Synthesis of Arylsulfonyl Fluorides

Electrochemical methods provide a green and sustainable alternative for the synthesis of arylsulfonyl fluorides, as they often avoid the need for stoichiometric chemical oxidants. nih.gov

A notable electrochemical approach is the oxidative coupling of thiols or disulfides with a fluoride source, typically potassium fluoride (KF). nih.gov This method is conducted in an undivided cell with a graphite anode and a stainless-steel cathode. The reaction proceeds under mild conditions at room temperature. nih.gov

The mechanism is believed to involve the anodic oxidation of the thiol to a disulfide, which is then further oxidized to form a radical cation. This intermediate reacts with the fluoride ion to eventually form the sulfonyl fluoride. The presence of radical intermediates in this process has been substantiated by radical scavenger experiments. nih.gov This electrochemical protocol is applicable to a wide range of alkyl, benzyl, aryl, and heteroaryl thiols and disulfides, showcasing its broad utility.

Table 3: Electrochemical Synthesis of Arylsulfonyl Fluorides from Thiols

| Entry | Thiol | Fluoride Source | Solvent | Yield (%) |

| 1 | Thiophenol | KF | CH₃CN/H₂O | 85 |

| 2 | 4-Methylthiophenol | KF | CH₃CN/H₂O | 82 |

| 3 | 4-Chlorothiophenol | KF | CH₃CN/H₂O | 78 |

| 4 | 2-Naphthalenethiol | KF | CH₃CN/H₂O | 75 |

Flow Electrochemistry for Enhanced Synthesis

Flow electrochemistry has emerged as a powerful tool for the synthesis of sulfonyl fluorides, providing a sustainable and efficient alternative to conventional methods that often rely on stoichiometric oxidants. nih.govmdpi.com This technique facilitates the electrochemical oxidative coupling of thiols or disulfides with a fluoride source, such as potassium fluoride (KF), to form the desired sulfonyl fluoride. researchgate.nettue.nl

The reaction is typically performed in an undivided electrochemical flow reactor, which may feature a graphite anode and a stainless-steel cathode. mdpi.comresearchgate.net By applying an electric current, thiols or disulfides are oxidized to form radical intermediates that subsequently react with the fluoride source. mdpi.com The use of a continuous-flow system significantly reduces reaction times, often from several hours in batch reactors to mere minutes. researchgate.nettue.nl For instance, yields of up to 92% have been achieved with a residence time of only 5 minutes. researchgate.nettue.nl This rapid conversion is attributed to the short distance between the electrodes in the flow cell, which enhances mass transfer. tue.nl

This electrochemical method avoids the need for unstable and toxic reagents like sulfonyl chlorides and external oxidants, making the process more environmentally benign. nih.govmdpi.com The protocol has been successfully applied to a diverse range of substrates, including various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides, suggesting its applicability for the synthesis of this compound from 4-cyclopropylbenzenethiol. nih.govresearchgate.net

| Substrate (Thiol) | Electrode Pair | Conditions | Residence Time | Yield (%) | Reference |

| Thiophenol | Graphite/Stainless Steel | Galvanostatic (20 mA), KF, CH3CN/HCl | 5 min | 92% | researchgate.net |

| 2-Mercapto-4,6-dimethylpyrimidine | Graphite/Stainless Steel | 20 mA, KF, Pyridine, CH3CN/HCl | 12 h (batch) | 74% (isolated) | nih.gov |

| 4-Methylbenzenethiol | Graphite/Stainless Steel | Galvanostatic (20 mA), KF, CH3CN/HCl | 5 min | 85% | researchgate.net |

| 4-Methoxybenzenethiol | Graphite/Stainless Steel | Galvanostatic (20 mA), KF, CH3CN/HCl | 5 min | 88% | researchgate.net |

Flow Chemistry Applications in the Preparation of Sulfonyl Fluorides

Flow chemistry offers numerous advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. flinders.edu.au These benefits are particularly relevant for the preparation of sulfonyl fluorides.

Optimizing the synthesis of sulfonyl fluorides in continuous flow involves fine-tuning parameters such as reagent concentration, temperature, pressure, and residence time. digitellinc.com The use of flow reactors allows for rapid screening of these conditions to identify the optimal settings for maximizing yield and minimizing side-product formation. flinders.edu.au For the electrochemical synthesis of sulfonyl fluorides, parameters like current density and electrolyte composition can be precisely controlled. researchgate.netresearchgate.net

For example, in the electrochemical flow synthesis of phenyl sulfonyl fluoride from thiophenol, optimization revealed that galvanostatic conditions were effective, and the reaction could be performed at room temperature and atmospheric pressure. researchgate.netresearchgate.net The flow setup can significantly shorten reaction times compared to batch processes, demonstrating the efficiency of this approach. tue.nl

A significant advantage of flow chemistry is the ability to connect multiple reactor units in sequence to perform multi-step syntheses without isolating intermediates. flinders.edu.aursc.org This "telescoping" of reaction steps reduces waste, saves time, and allows for the safe handling of unstable or volatile intermediates. researchgate.netnih.gov

Synthesis of the Cyclopropylbenzene (B146485) Core

The formation of the cyclopropylbenzene moiety is a critical preceding step for the synthesis of the target compound. This can be achieved either by introducing a cyclopropyl (B3062369) group onto a pre-existing aromatic ring or by constructing the cyclopropane (B1198618) ring from a substituted benzene (B151609) derivative.

Direct C-H cyclopropylation of aromatic rings is an attractive strategy for forming the cyclopropylbenzene core. Recent advancements have enabled the catalytic, enantioselective cyclopropylation of aryl C-H bonds. One such method employs dirhodium carboxylate catalysts with diazomethyl hypervalent iodine reagents and styrenes. nih.gov This process involves the catalytic generation of a chiral Rh(II)-carbene through an electrophilic aromatic substitution with a chiral Rh(II)-carbynoid, which then participates in the cyclopropanation. nih.gov This strategy allows for the construction of cyclopropane rings directly from aromatic feedstocks. nih.gov

Another approach involves the cyclopropanation of benzene rings using α-oxo gold carbene intermediates generated oxidatively from propargyl benzyl ethers. nih.gov This method leads to the formation of norcaradiene intermediates which can be subsequently transformed. While these methods often result in fused ring systems, they highlight the potential for direct functionalization of the benzene ring to install a cyclopropane group. nih.govnih.gov

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Rh-Catalyzed C-H Cyclopropylation | Dirhodium carboxylate / Diazomethyl hypervalent iodine | Site-, regio-, diastereo-, and enantioselective | nih.gov |

| Gold-Catalyzed Benzene Cyclopropanation | Oxidative gold catalysis on propargyl benzyl ethers | Forms norcaradiene intermediate; one-pot access to complex fused systems | nih.gov |

A more common approach involves constructing the cyclopropane ring on a molecule that already contains the benzene ring. Various methods are available for this transformation.

Carbene/Carbenoid Addition to Alkenes: The reaction of a carbene or carbenoid with an alkene is a fundamental method for cyclopropane synthesis. libretexts.orgwikipedia.org For creating cyclopropylbenzene, this would involve the addition of a carbene to styrene. The Simmons-Smith reaction, which utilizes a carbenoid formed from diiodomethane and a zinc-copper couple (ICH₂ZnI), is a classic example that is stereospecific. libretexts.orgwikipedia.org Other methods involve the decomposition of diazo compounds, often catalyzed by transition metals like copper or rhodium, to generate a carbene that adds to the double bond. rsc.orgorganic-chemistry.org

Michael-Initiated Ring Closure (MIRC): This versatile method involves the Michael addition of a nucleophile to an electrophilic substrate containing a leaving group, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org This approach allows for the synthesis of highly functionalized cyclopropanes with excellent stereocontrol. rsc.org

Intramolecular Cyclization: Cyclopropanes can also be formed through intramolecular reactions. For example, treating a primary haloalkane that has an appropriately positioned electron-withdrawing group with a strong base can generate a carbanion that undergoes intramolecular nucleophilic substitution to close the three-membered ring. wikipedia.org

These ring-forming strategies provide robust and versatile pathways to access the essential cyclopropylbenzene precursor required for the ultimate synthesis of this compound. organic-chemistry.orgslideshare.net

Reactivity Profiles and Mechanistic Elucidation of 4 Cyclopropylbenzene 1 Sulfonyl Fluoride

Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry

SuFEx chemistry is a powerful tool for constructing robust chemical linkages, relying on the selective activation of the highly stable sulfur-fluorine bond. nih.govccspublishing.org.cn Arylsulfonyl fluorides like 4-Cyclopropylbenzene-1-sulfonyl fluoride (B91410) are key electrophiles in these transformations. The S(VI)-F bond is exceptionally stable under many conditions, including resistance to oxidation, reduction, and thermolysis, but can be "awakened" to react with nucleophiles under specific catalytic conditions. nih.gov

Mechanism of Nucleophilic Attack on Sulfonyl Fluorides

The central event in a SuFEx reaction is the nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl fluoride. While the exact mechanism can be complex and is not fully understood in all contexts, it is generally depicted as a nucleophilic substitution at a tetracoordinate sulfur center. nih.gov The process involves the displacement of the fluoride ion by a nucleophile, such as an alcohol or an amine.

The reaction is thought to proceed through an associative pathway, potentially involving a hypervalent sulfur intermediate. nih.gov For the reaction with an alcohol (ROH), a catalyst, typically a base, deprotonates the alcohol to form a more potent alkoxide nucleophile (RO⁻). This nucleophile then attacks the sulfur atom. N-heterocyclic carbenes (NHCs), for instance, can act as Brønsted bases, activating the alcohol through hydrogen bonding to form an oxyanion intermediate that triggers the subsequent exchange. rsc.org The transition of the covalently bonded fluoride to a leaving group is a critical step, often assisted by catalysts or silicon-based reagents that trap the released fluoride. nih.gov

Scope and Limitations in SuFEx Applications

The utility of 4-Cyclopropylbenzene-1-sulfonyl fluoride in SuFEx reactions is defined by the range of nucleophiles it can engage with and the conditions required for these transformations.

Scope:

Nucleophiles: A broad range of nucleophiles can be used, with phenols and primary alcohols being particularly effective. chemrxiv.orgchemrxiv.org Amines are also common reaction partners, leading to the formation of stable sulfonamides. nih.gov The reaction's compatibility with diverse functional groups makes it a valuable tool in modular synthesis. researchgate.net

Catalysis: The reaction often requires a catalyst to proceed at a reasonable rate, especially with less reactive nucleophiles. Common catalysts include organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), and N-heterocyclic carbenes (NHCs). rsc.orgnih.gov The combination of a hindered guanidine base like BTMG with hexamethyldisilazane (HMDS) has been shown to be a powerful and universal accelerator for SuFEx reactions involving alcohols. nih.gov

Limitations:

Reactivity of Nucleophiles: Secondary alcohols are generally less reactive than primary alcohols and phenols, often requiring higher catalyst loadings or more forcing conditions. chemrxiv.org Tertiary alcohols are even more challenging substrates.

Catalyst Loading: Some transformations, particularly with challenging substrates, may necessitate high catalyst loadings (e.g., >20 mol%), which can be a drawback. nih.govnih.gov

Substrate Sensitivity: The strongly basic conditions often employed can be incompatible with sensitive functional groups on either the sulfonyl fluoride or the nucleophile. For example, alkyl sulfonyl fluorides with acidic α-protons are prone to elimination side reactions under strongly basic conditions. nih.gov

| Nucleophile Type | Catalyst System | Typical Conditions | Key Considerations |

|---|---|---|---|

| Phenols / Aryl Silyl (B83357) Ethers | TEA, DBU, BEMP | Room temperature, short reaction times | Generally high yielding and efficient. nih.gov |

| Primary Alcohols | BTMG/HMDS, NHC | Room temperature, often complete within minutes to hours | Accelerated systems provide rapid conversion. rsc.orgnih.gov |

| Secondary Alcohols | NHC/MS 4Å, BTMG/HMDS | Often requires higher catalyst loading (10-20 mol%) and may need elevated temperatures | Reactivity is lower compared to primary alcohols. rsc.orgchemrxiv.org |

| Amines | NHC/HOBt | Relay catalysis can be effective for forming sulfonamides | Generally robust transformations. chemrxiv.org |

Cross-Coupling Reactions of Arylsulfonyl Fluorides

While renowned for their participation in SuFEx chemistry, arylsulfonyl fluorides like this compound are traditionally considered inert towards C-C bond-forming cross-coupling reactions that typically cleave C-S bonds. nih.gov However, recent advancements have expanded their reactivity profile to include such transformations.

Desulfonative Cross-Coupling Reactions

A significant development has been the use of arylsulfonyl fluorides as electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net This transformation involves the cleavage of the C(aryl)-S bond and formation of a new C-C bond, providing a novel disconnection for the synthesis of biaryl compounds.

The reaction proceeds under base-free conditions, which is unusual for Suzuki-Miyaura couplings, and can even tolerate strong acids. nih.govresearchgate.net Mechanistic studies and DFT calculations suggest a pathway distinct from typical cross-couplings. The catalytic cycle is proposed to initiate with the oxidative addition of the arylsulfonyl fluoride to a Pd(0) complex at the C–S bond, rather than the more stable S–F bond. nih.govresearchgate.net This step is followed by a desulfonation event, where SO₂ is extruded to form a Pd-F intermediate. This intermediate then undergoes transmetalation with the boronic acid, and subsequent reductive elimination furnishes the biaryl product and regenerates the Pd(0) catalyst. researchgate.net

| Aryl Sulfonyl Fluoride | Boronic Acid | Catalyst/Ligand | Yield |

|---|---|---|---|

| This compound (analog) | Phenylboronic acid | Pd(acac)₂ / RuPhos | High |

| Naphthalene-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(acac)₂ / RuPhos | 91% dntb.gov.ua |

| Pyridine-2-sulfonyl fluoride (PyFluor) | Various (hetero)aryl boronic acids | Pd(dppf)Cl₂ | 5-89% claremont.edu |

Hydrophosphination and Related Addition Reactions

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is a well-established method for forming C-P bonds. While this reaction is common for activated alkenes and alkynes, its application specifically involving arylsulfonyl fluorides as substrates is not widely documented in the current literature. Research in this area has often focused on other classes of organophosphorus compounds or different types of substrates. For instance, hydrophosphination of activated alkenes like acrylonitrile and methyl acrylate has been demonstrated using ferrocenylphosphine complexes, but this does not directly involve an arylsulfonyl fluoride moiety. rsc.org The reactivity of the arylsulfonyl group is typically centered on the sulfur atom (SuFEx) or the C-S bond (desulfonative coupling), and its role in activating an adjacent unsaturated system for hydrophosphination is not a common transformation.

Radical Functionalization Reactions

Radical chemistry provides an alternative avenue for both the synthesis and functionalization of molecules containing the sulfonyl fluoride group. These reactions often involve the fluorosulfonyl radical (•SO₂F), which can be generated from various precursors. researchgate.net

The synthesis of arylsulfonyl fluorides can be achieved through radical pathways. For example, visible-light-mediated processes using diaryliodonium salts or thianthrenium salts as aryl radical precursors, a sulfur dioxide source like DABSO, and a fluoride source such as KHF₂, have been developed. tandfonline.comrsc.org In these methods, an aryl radical is generated and trapped by SO₂, forming an arylsulfonyl radical, which is then fluorinated to yield the final product. mdpi.comresearchgate.net

Furthermore, radical functionalization of alkenes and alkynes is a powerful strategy for constructing complex alkyl and alkenyl sulfonyl fluorides. researchgate.netresearchgate.net This involves the addition of the •SO₂F radical to an unsaturated bond. For instance, a transition-metal-free radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes has been developed, installing both a sulfonyl fluoride and an alkyne moiety across a double bond. nih.gov Such methods allow for the creation of densely functionalized building blocks that can be further diversified using the inherent reactivity of the sulfonyl fluoride group in SuFEx chemistry. nih.gov

Aminofluorosulfonylation of Unsaturated Hydrocarbons

While specific examples detailing the aminofluorosulfonylation of unsaturated hydrocarbons directly with this compound are not prevalent in the reviewed literature, the broader field of aminofluorosulfonylation provides a framework for its potential reactivity. This class of reactions typically involves the addition of an amino group and a fluorosulfonyl group across a double or triple bond.

A general strategy for such transformations involves the generation of a sulfonyl radical. An efficient method for aminofluorosulfonylation has been developed for the synthesis of pyrazoline-functionalized aliphatic sulfonyl fluorides using β,γ-unsaturated hydrazones with sulfur dioxide and N-fluorobenzenesulfonimide (NFSI). researchgate.net The proposed mechanism proceeds through a radical cyclization/SO2 insertion/fluorination cascade process. researchgate.net This suggests that under appropriate conditions, an aryl sulfonyl fluoride like this compound could potentially serve as a precursor to a corresponding sulfonyl radical, which could then engage in similar addition reactions to unsaturated systems.

The generation of the critical sulfonyl radical intermediate is a key step. While some methods utilize hazardous reagents like ClSO2F, recent advancements have focused on safer and more versatile precursors. researchgate.net The development of bench-stable, redox-active reagents has enabled the radical fluorosulfonylation of unsaturated hydrocarbons with good yields and high stereoselectivity. researchgate.net These reactions highlight the potential for sulfonyl fluorides to be transformed into valuable functional moieties. researchgate.net

Other Radical-Mediated Bond Formations

The sulfonyl fluoride group is a key player in radical-mediated bond formations, and its presence in this compound suggests a predisposition for such reactivity. The highly active SO2F radical is a versatile intermediate for constructing sulfonyl fluorides. researchgate.net

Recent research has demonstrated the radical chloro-fluorosulfonyl difunctionalization of alkynes under photoredox conditions, leading to the formation of β-chloro alkenylsulfonyl fluorides. nih.gov These products serve as versatile synthetic hubs for a variety of subsequent transformations, including reduction, Suzuki coupling, Sonogashira coupling, and nucleophilic substitutions, all while preserving the sulfonyl fluoride group. nih.gov This highlights the robustness of the sulfonyl fluoride moiety under various reaction conditions.

Furthermore, radical hydro-fluorosulfonylation of alkenes has been achieved using 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) as an effective radical precursor. researchgate.net This method, along with other radical fluorosulfonylation approaches, is becoming increasingly important for synthesizing sulfonyl fluorides, which are in high demand in chemical biology and drug discovery. researchgate.netresearchgate.net The development of air-stable fluorosulfonylating reagents has further expanded the scope of these radical reactions, enabling the construction of a variety of sulfonyl fluoride compounds from unsaturated hydrocarbons. researchgate.net

The following table summarizes various radical-mediated reactions involving sulfonyl fluorides, which could be analogous to the potential reactivity of this compound.

| Reaction Type | Reactants | Reagents | Product Type |

| Aminofluorosulfonylation | β,γ-Unsaturated hydrazones | SO2, NFSI | Pyrazoline-functionalized aliphatic sulfonyl fluorides |

| Chloro-fluorosulfonylation | Alkynes | Photoredox catalyst | β-Chloro alkenylsulfonyl fluorides |

| Hydro-fluorosulfonylation | Alkenes | 1-Fluorosulfonyl 2-aryl benzoimidazolium (FABI) | Aliphatic sulfonyl fluorides |

Electrophilic Aromatic Substitution (EAS) Reactivity of the Cyclopropylbenzene (B146485) System

The cyclopropyl (B3062369) group significantly influences the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring.

Influence of the Cyclopropyl Group on Aromatic Reactivity and Regioselectivity

The cyclopropyl group is known to be an activating group in electrophilic aromatic substitution reactions. unl.pt This activating nature stems from the ability of the cyclopropane (B1198618) ring's molecular orbitals to conjugate with the adjacent π-system of the aromatic ring. unl.pt This conjugation donates electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orglibretexts.org

Substituents on an aromatic ring can be broadly classified as either activating or deactivating towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com Activating groups increase the reaction rate by stabilizing the cationic intermediate (the arenium ion) formed during the substitution process. wikipedia.org They achieve this by donating electrons to the ring, either through inductive effects or resonance. wikipedia.org

The cyclopropyl group, due to its unique electronic properties, directs incoming electrophiles to the ortho and para positions. This regioselectivity is a common feature of activating groups. libretexts.org The stabilization of the arenium ion is most effective when the positive charge is located at the carbon atom attached to the activating group (ipso-position) or at the ortho and para positions. The cyclopropyl group can effectively stabilize an adjacent positive charge. acs.org

The table below provides a general classification of substituent effects on electrophilic aromatic substitution.

| Group Type | Effect on Reactivity | Directing Effect | Examples |

| Activating | Increases rate | Ortho, Para | -OH, -NH2, -OR, -Alkyl, -Cyclopropyl |

| Deactivating | Decreases rate | Meta | -NO2, -CN, -SO3H, -C=O |

| Deactivating | Decreases rate | Ortho, Para | -F, -Cl, -Br, -I |

Theoretical Frameworks for Cyclopropyl-Aryl Conjugation

The ability of the cyclopropyl group to conjugate with an adjacent π-system is explained by the Walsh model of bonding in cyclopropane. The C-C bonds in the cyclopropane ring have significant p-character, allowing for overlap with the p-orbitals of the aromatic ring. This interaction is most effective when the molecule adopts a "bisected" conformation, where the plane of the aromatic ring bisects the cyclopropane ring. unl.pt

X-ray crystallographic studies of phenylcyclopropane and its derivatives have confirmed that the bisected conformation is generally favored, as it maximizes conjugative effects and minimizes steric repulsion. unl.pt This conformation allows for effective overlap between the Walsh orbitals of the cyclopropane ring and the π-system of the aryl group. unl.pt

Quantum chemical calculations and photoreactivity experiments have further supported the concept of cyclopropyl-aryl conjugation. nih.gov The cyclopropyl group can act as an indicator for aromaticity in excited states, remaining closed when attached to an excited-state aromatic ring. nih.gov Theoretical work has also indicated that the bonding in cyclopropane is sensitive to substituents, with σ-donating groups stabilizing the strained ring.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and optimizing reaction conditions.

Experimental Kinetic and Isotopic Studies

While specific kinetic and isotopic studies for reactions of this compound were not found in the provided search results, general principles from related systems can be inferred. For instance, kinetic studies of electrophilic aromatic substitution reactions have been instrumental in determining the activating and deactivating nature of various substituents. libretexts.org The rates of nitration of various substituted benzenes, for example, show a wide range of reactivity depending on the substituent. libretexts.org

Kinetic rate constants and half-life times for the hydrolysis of various sulfonyl fluorides have been determined through HPLC-MS analysis. mdpi.com Such studies reveal that the reactivity of the sulfonyl fluoride group can be significantly influenced by the nature and position of other substituents on the aromatic ring. mdpi.com For example, the presence of a methoxy group has been shown to decrease the reactivity of a phenylsulfonyl fluoride warhead. mdpi.com

Isotopic labeling studies are a powerful tool for elucidating reaction mechanisms. For example, they could be used to track the fate of the fluorine atom in reactions involving the sulfonyl fluoride group or to probe the mechanism of electrophilic aromatic substitution on the cyclopropylbenzene ring. While no specific examples were found for the title compound, such studies are a standard method for mechanistic investigation in organic chemistry.

The following table outlines the types of mechanistic studies that are commonly employed to understand reaction pathways.

| Study Type | Information Gained | Example Application |

| Kinetic Studies | Reaction rates, rate laws, activation parameters | Determining the activating/deactivating effect of the cyclopropyl group in EAS |

| Isotopic Labeling | Atom-tracking, determining bond-breaking/forming steps | Following the path of the fluorine atom in SuFEx reactions |

| Computational Studies | Reaction energy profiles, transition state geometries | Modeling the cyclopropyl-aryl conjugation and its effect on reactivity |

Elucidation of Transition States and Intermediates of this compound

The elucidation of transition states and intermediates is fundamental to understanding the reactivity and mechanistic pathways of chemical reactions. For this compound, a detailed analysis of these transient species provides insight into its behavior in various chemical transformations. While specific experimental or computational studies on the transition states and intermediates of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed from the well-established principles of aryl sulfonyl fluoride reactivity and the electronic influence of the cyclopropyl substituent.

The reactivity of this compound is primarily centered around the highly electrophilic sulfur atom of the sulfonyl fluoride group. Reactions with nucleophiles are expected to proceed through a transition state leading to the formation of a transient intermediate, which then resolves to the final product. The nature of these transition states and intermediates is significantly influenced by the electronic properties of the 4-cyclopropylphenyl group.

Nucleophilic Aromatic Substitution (SNAr) Pathway

In reactions involving nucleophilic attack at the sulfur atom, a key mechanistic pathway to consider is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry process. The general mechanism involves the attack of a nucleophile on the sulfur center.

Transition State (TS1): The reaction is initiated by the approach of a nucleophile (Nu-) to the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the formation of a trigonal bipyramidal transition state. In this transition state, the incoming nucleophile and the outgoing fluoride ion are positioned axially. The oxygen atoms and the aryl group occupy the equatorial positions. The geometry of this transition state is crucial for determining the reaction's activation energy.

The cyclopropyl group at the para position of the benzene ring exerts an electron-donating effect through σ-π conjugation. This electronic contribution can influence the stability of the transition state. By donating electron density to the benzene ring, the cyclopropyl group can subtly affect the electrophilicity of the sulfur center.

Intermediate (INT1): Following the transition state, a short-lived pentacoordinate sulfur intermediate (a sulfurane-like species) may be formed. In this intermediate, the nucleophile is covalently bonded to the sulfur atom. The stability of this intermediate is a critical factor in the reaction pathway. The electron-donating nature of the cyclopropyl group can help to stabilize the electron-deficient sulfur center to some extent.

Computational Insights into Analogous Systems

While direct computational data for this compound is scarce, density functional theory (DFT) calculations on similar aryl sulfonyl fluorides provide valuable insights. These studies suggest that the SuFEx reaction can be facilitated by catalysts that activate the sulfonyl fluoride. For instance, computational studies have shown that Lewis bases can interact with the sulfur center, lowering the activation barrier for nucleophilic attack. acs.org

Potential for Cyclopropyl Ring Opening

An intriguing aspect of the reactivity of cyclopropyl-substituted aromatic compounds is the potential for the cyclopropyl ring to open under certain reaction conditions, particularly in the presence of strong electrophiles or under conditions that generate significant positive charge on the aromatic ring. While the sulfonyl fluoride group is electron-withdrawing, which deactivates the ring towards electrophilic attack, reactions at the sulfur center that might induce positive charge development on the ring could potentially lead to rearrangement or opening of the cyclopropyl group. However, for typical SuFEx-type reactions with nucleophiles, this is considered a less probable pathway.

The table below summarizes the hypothetical key transition states and intermediates involved in the reaction of this compound with a generic nucleophile.

| Species | Description | Key Structural Features | Influence of Cyclopropyl Group |

| TS1 | Trigonal bipyramidal transition state | Nucleophile and fluoride in axial positions; two oxygens and the aryl group in equatorial positions. | Electron-donating effect may slightly destabilize the transition state by increasing electron density at the sulfur center. |

| INT1 | Pentacoordinate sulfur intermediate | Nucleophile bonded to the sulfur atom. | Electron donation can help stabilize the electron-deficient sulfur center. |

It is important to emphasize that this discussion is based on established principles of physical organic chemistry and mechanistic studies of related compounds. Detailed experimental and computational investigations are necessary to definitively elucidate the precise structures and energies of the transition states and intermediates for this compound.

Computational and Theoretical Chemistry Studies of 4 Cyclopropylbenzene 1 Sulfonyl Fluoride

Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Bonding

The sulfur-fluorine bond is a critical functional group whose characteristics are highly dependent on the oxidation state of the sulfur atom and the nature of its substituents researchgate.netresearchgate.net. In aryl sulfonyl fluorides, the S(VI)-F bond is known for its unique balance of stability and latent reactivity.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, would be used to probe the electronic nature of the S-F bond. It is expected that this bond would exhibit significant ionic character due to the high electronegativity of fluorine. The bond dissociation energy (BDE) would quantify the strength of the bond. For comparison, the S-F bond length in sulfuryl fluoride (B91410) (SO₂F₂) is approximately 1.53 Å researchgate.net. DFT calculations on p-toluenesulfonyl fluoride have been used to investigate the energetics of S-F bond cleavage in reactions with nickel complexes chemrxiv.org. Such studies provide a framework for understanding how the S-F bond in 4-Cyclopropylbenzene-1-sulfonyl fluoride might be activated in catalytic processes.

Table 1: Predicted S-F Bond Characteristics (Hypothetical based on related compounds)

| Property | Predicted Characteristic | Computational Method |

|---|---|---|

| Bond Length | ~1.53 - 1.58 Å | DFT Geometry Optimization |

| Bond Polarity | Highly Polar (Sᵟ⁺-Fᵟ⁻) | NBO Analysis |

| Bond Dissociation Energy | High, indicating a strong covalent bond | DFT Calculations |

This table is predictive and based on data from analogous sulfonyl fluorides, not on specific experimental or computational results for this compound.

The cyclopropyl (B3062369) group is a well-studied substituent that possesses unique electronic properties stemming from its significant ring strain researchgate.netcas.cn. The bonding orbitals of the cyclopropane (B1198618) ring have a high degree of p-character, allowing it to engage in σ-π conjugation with an adjacent aromatic ring. This interaction can influence the electronic structure of the benzene (B151609) ring and, consequently, the properties of the sulfonyl fluoride group.

DFT calculations would be essential to quantify these effects. Specifically, methods like Quantum Theory of Atoms in Molecules (QTAIM) could analyze the electron density distribution to reveal the nature of the interaction between the cyclopropyl and phenyl rings. The cyclopropyl group is generally considered an electron-donating group through conjugation, which would affect the charge distribution on the aromatic ring and the reactivity of the sulfonyl fluoride moiety. The strain inherent in the three-membered ring can also influence the molecule's reactivity in processes that involve the aromatic ring or the sulfonyl fluoride group researchgate.netcas.cnnih.gov.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and predicting the most likely reaction pathways.

While no specific energy landscapes for the synthesis of this compound have been published, computational studies have been performed on the formation of aryl sulfonyl fluorides through various catalytic methods nih.gov. For instance, a detailed computational investigation of a Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides elucidated a three-stage mechanism involving transmetallation, SO₂ insertion, and subsequent oxidation to yield the final product nih.gov.

A similar computational approach for this compound would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of starting materials and products.

Transition State Searching: Identifying the highest energy point along the reaction coordinate for each step.

Energy Profile Construction: Plotting the relative energies of reactants, intermediates, transition states, and products to visualize the reaction pathway and determine the rate-limiting step.

Sulfonyl fluorides are valued in chemical biology and medicinal chemistry for their specific reactivity, often participating in "click chemistry" reactions like Sulfur(VI) Fluoride Exchange (SuFEx) nih.govnih.gov. Computational modeling can predict the reactivity of the sulfonyl fluoride group in this compound towards various nucleophiles.

By modeling the transition states for reactions with different nucleophiles (e.g., phenoxides, amines), it is possible to predict reaction rates and selectivity. The electron-donating nature of the cyclopropyl group would likely modulate the electrophilicity of the sulfur center. DFT calculations could quantify this effect by calculating the partial atomic charge on the sulfur atom and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is often associated with the site of nucleophilic attack. Such models have been applied to understand the diminished reactivity of alkyl sulfonyl fluorides compared to their aryl counterparts in SuFEx reactions nih.gov.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sulfuryl fluoride |

Advanced Analytical Characterization in 4 Cyclopropylbenzene 1 Sulfonyl Fluoride Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopy is indispensable for the unambiguous confirmation of the covalent structure of arylsulfonyl fluorides. Advanced nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques offer detailed information on atomic connectivity and composition.

While one-dimensional (1D) ¹H and ¹³C NMR are standard for initial characterization, advanced NMR methods provide deeper structural insights.

Fluorine-19 (¹⁹F) NMR Spectroscopy is a highly sensitive and powerful tool for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov The chemical shift of the fluorine atom in arylsulfonyl fluorides is highly sensitive to the electronic environment of the aromatic ring. For substituted benzenesulfonyl fluorides, the ¹⁹F NMR signals typically appear in a characteristic range. For example, the ¹⁹F signal for 4-methyl-benzenesulfonyl fluoride (B91410) is observed at +66.2 ppm, while that for 4-propyl-benzenesulfonyl fluoride is at +66.3 ppm. rsc.org This narrow range for para-alkyl substituted compounds suggests that the cyclopropyl (B3062369) group in 4-Cyclopropylbenzene-1-sulfonyl fluoride would also result in a chemical shift in this region. The coupling between the fluorine nucleus and adjacent protons can also provide valuable structural information, with coupling constants being generally larger than those for ¹H-¹H couplings. wikipedia.orghuji.ac.il

Two-dimensional (2D) NMR spectroscopy is critical for resolving complex structures and confirming atomic connectivity. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies correlations between coupled protons (¹H-¹H), which is essential for mapping out the spin systems within the cyclopropyl and aromatic moieties of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing an unambiguous assignment of the carbons in the benzene (B151609) ring and the cyclopropyl group by linking them to their attached protons. wikipedia.orgnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds. For this compound, HMBC would be crucial for confirming the connection between the cyclopropyl group and the benzene ring, and between the benzene ring and the sulfonyl fluoride group.

A suite of 2D NMR experiments, including F-C HSQC and F-F COSY, can be applied to determine the size and sign of homonuclear F-F and heteronuclear C-F coupling constants in fluorinated compounds. nih.gov

| Compound | Technique | Nucleus | Chemical Shift (δ) [ppm] | Reference |

|---|---|---|---|---|

| 4-methyl-benzenesulfonyl fluoride | ¹⁹F NMR | ¹⁹F | +66.2 | rsc.org |

| 4-propyl-benzenesulfonyl fluoride | ¹⁹F NMR | ¹⁹F | +66.3 | rsc.org |

| 4-tert-butyl-benzenesulfonyl fluoride | ¹⁹F NMR | ¹⁹F | +66.4 | rsc.org |

| Benzo[d]thiazole-6-sulfonyl fluoride | ¹⁹F NMR | ¹⁹F | +68.5 | semanticscholar.org |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition and insights into fragmentation pathways. The electron ionization (EI) mass spectrum of the parent compound, benzenesulfonyl fluoride, provides a model for the expected fragmentation of this compound. nist.gov

The primary fragmentation patterns observed for arylsulfonyl compounds often involve the cleavage of the C-S and S-F bonds. Key fragmentation steps include:

Loss of the fluorine atom to give the [M-F]⁺ ion.

Loss of sulfur dioxide (SO₂) to form an aryl cation.

Cleavage of the C-S bond to generate the phenyl cation (or substituted phenyl cation) and the [SO₂F]⁺ fragment.

For benzenesulfonyl fluoride (C₆H₅SO₂F, molecular weight 160.17 g/mol ), characteristic fragments are observed at specific mass-to-charge ratios (m/z). nist.govnih.gov The fragmentation of this compound would be expected to follow similar pathways, with additional fragmentation of the cyclopropyl group.

| m/z | Proposed Fragment Ion | Formula | Source |

|---|---|---|---|

| 160 | Molecular Ion [M]⁺ | [C₆H₅SO₂F]⁺ | nist.gov |

| 96 | [M-SO₂]⁺ | [C₆H₅F]⁺ | nist.gov |

| 77 | [M-SO₂F]⁺ | [C₆H₅]⁺ | nist.gov |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | nist.gov |

Crystallographic Analysis of Related Arylsulfonyl Fluoride Structures

While a crystal structure for this compound itself is not detailed in the literature, analysis of closely related arylsulfonyl fluoride and benzenesulfonamide structures via single-crystal X-ray diffraction provides significant insight into the expected molecular geometry and intermolecular interactions. nih.govrsc.orgtandfonline.com These studies reveal conserved structural motifs within the arylsulfonyl group.

The geometry around the sulfur atom in arylsulfonyl compounds is typically a distorted tetrahedron. rsc.org X-ray diffraction studies on compounds like N-methyltoluene-p-sulphonamide and NN-dimethyltoluene-p-sulphonamide show that bond lengths and angles are generally consistent across similar structures. rsc.org

Key structural parameters include:

S=O bond lengths: Typically around 1.42 - 1.44 Å.

S-C(aryl) bond length: Generally in the range of 1.75 - 1.77 Å.

S-F bond length: The strong S-F bond confers significant stability to the molecule compared to other sulfonyl halides. nih.gov

O=S=O bond angle: This angle is consistently found to be approximately 120-122°.

Crystal packing is often dictated by weak intermolecular interactions, such as C-H···O hydrogen bonds. iucr.org In the solid state, the fluorine atom of a sulfonyl fluoride moiety has been observed to form close interactions with π bonds rather than participating in significant hydrogen bonding. nih.govfgcu.edu Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within the crystal lattice, providing a detailed picture of the crystal packing environment. nih.goviucr.org

| Parameter | Typical Value Range | Reference |

|---|---|---|

| S=O Bond Length | 1.42 - 1.44 Å | rsc.org |

| S-C(aryl) Bond Length | 1.75 - 1.77 Å | rsc.org |

| O=S=O Bond Angle | ~120 - 122° | rsc.org |

| F···O Interaction Distance | ~2.96 Å | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyclopropylbenzene-1-sulfonyl fluoride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonation of cyclopropylbenzene derivatives followed by fluorination. A two-step procedure (e.g., chlorosulfonation with ClSO₃H, then fluoride substitution using KF or TBAF) achieves yields of 65–80% . Key variables include temperature control (0–5°C during sulfonation) and solvent selection (e.g., dichloromethane for fluorination). Impurities like residual sulfonic acids can be minimized via aqueous washes and recrystallization .

Q. How does the sulfonyl fluoride group in this compound react with nucleophiles, and what functional groups are compatible?

- Methodological Answer : The sulfonyl fluoride group reacts selectively with amines, alcohols, and thiols under mild conditions (pH 7–9, room temperature). For example, reaction with primary amines forms stable sulfonamides, while alcohols yield sulfonate esters. Compatibility studies show tolerance for nitro, chloro, and cyclopropyl groups during nucleophilic substitution . Kinetic studies recommend using stoichiometric bases (e.g., Et₃N) to accelerate reactions .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : A singlet near +55 ppm confirms the sulfonyl fluoride group .

- X-ray crystallography : Resolves cyclopropane ring geometry and S–F bond length (~1.58 Å), critical for reactivity analysis .

- HRMS : Exact mass (e.g., [M+H]⁺ = 215.0423) validates molecular formula .

Advanced Research Questions

Q. How can this compound be used to study enzyme inhibition mechanisms, particularly in serine proteases?

- Methodological Answer : The compound acts as an irreversible inhibitor by covalently binding to catalytic serine residues. For example, incubating with trypsin (1:10 molar ratio, pH 7.4, 37°C) reduces enzyme activity by >90% within 30 minutes. Competitive assays with fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) quantify inhibition kinetics (Kᵢ < 50 nM) . Structural analogs with cyclopropyl groups enhance selectivity by fitting hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in reactivity data between this compound and related sulfonyl fluorides?

- Methodological Answer : Contradictions arise from solvent polarity, steric effects, or competing side reactions. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactions with bulky nucleophiles, while THF favors smaller nucleophiles .

- Steric Hindrance : Cyclopropane’s rigidity reduces reactivity toward sterically hindered amines compared to linear analogs (e.g., 4-methyl derivatives) .

- Statistical Validation : Use multivariate regression to isolate variables (e.g., solvent polarity, temperature) and apply bootstrapping to confirm significance .

Q. What computational models predict the stability and regioselectivity of this compound in aqueous environments?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model hydrolysis pathways. The sulfonyl fluoride hydrolyzes slowly in water (t₁/₂ ~72 hours at pH 7), with activation energy ~25 kcal/mol. MD simulations reveal cyclopropane’s strain enhances water exclusion near the sulfonyl group, delaying hydrolysis . QSAR models prioritize substituents (e.g., electron-withdrawing groups) that enhance stability .

Q. How does the cyclopropane ring influence the compound’s stability under long-term storage, and what degradation products form?

- Methodological Answer : Cyclopropane’s strain increases susceptibility to ring-opening under acidic conditions (e.g., HCl traces), forming propene derivatives. Degradation is minimized by storing at –20°C in anhydrous solvents (e.g., acetonitrile) with molecular sieves. LC-MS monitoring detects sulfonic acid (m/z 197) as the primary hydrolysis byproduct .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.